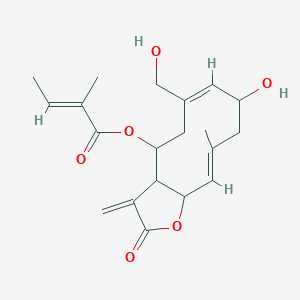
Phosphide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphide is a class of chemical compounds in which phosphorus is combined with a metal. The this compound ion is ( \text{P}^{3-} ), and phosphides of almost every metal in the periodic table are known. These compounds exhibit a wide variety of chemical and physical properties, making them significant in various scientific and industrial applications .
Méthodes De Préparation
Phosphides can be prepared through several methods:
Heating Metal and Red Phosphorus: The most general method involves heating stoichiometric amounts of the metal and red phosphorus to high temperatures in an inert atmosphere or vacuum.
Electrolysis Reactions: This method involves the reaction of a metal (or a metal halide or metal sulfide) with phosphine (PH₃).
Reduction of Metal Phosphate: Reduction of a metal phosphate with elemental carbon at elevated temperatures can also produce phosphides.
Organometallic Routes: These routes allow the separate synthesis of metal phosphide nanoparticles, which are then added to the support in a second step.
Analyse Des Réactions Chimiques
Phosphides undergo various types of chemical reactions:
Oxidation: Phosphides can be oxidized to form oxides and phosphates.
Reduction: Metal phosphides can be reduced to form elemental phosphorus and the corresponding metal.
Substitution: Phosphides can undergo substitution reactions where the phosphorus atom is replaced by another atom or group.
Common reagents and conditions used in these reactions include high temperatures, inert atmospheres, and reducing agents such as hydrogen or carbon. Major products formed from these reactions include phosphine gas, metal oxides, and elemental phosphorus .
Applications De Recherche Scientifique
Phosphides have a wide range of scientific research applications:
Energy Storage: Phosphides are being explored for their potential in hydrogen production and storage, as well as in carbon dioxide reduction.
Semiconductors: Compounds like indium phosphide and gallium this compound are used in semiconductor devices due to their excellent electronic properties.
Biological Applications: Phosphides are also being studied for their potential use in biological systems, including as antimicrobial agents.
Mécanisme D'action
The mechanism by which phosphides exert their effects varies depending on the specific application:
Comparaison Avec Des Composés Similaires
Phosphides can be compared with other similar compounds such as nitrides, carbides, and arsenides:
Nitrides: Like phosphides, nitrides are compounds in which nitrogen is combined with a metal.
Carbides: Carbides are compounds of carbon with a metal.
Arsenides: Arsenides are compounds in which arsenic is combined with a metal.
Phosphides are unique in their ability to form a wide variety of structures and exhibit a range of properties from metallic to semiconducting, depending on the metal-to-phosphorus ratio .
Propriétés
Numéro CAS |
22569-71-7 |
|---|---|
Formule moléculaire |
P-3 |
Poids moléculaire |
30.973762 g/mol |
Nom IUPAC |
phosphorus(3-) |
InChI |
InChI=1S/P/q-3 |
Clé InChI |
FZTWZIMSKAGPSB-UHFFFAOYSA-N |
SMILES |
[P-3] |
SMILES canonique |
[P-3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


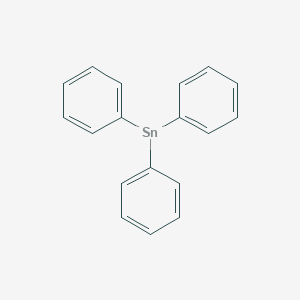
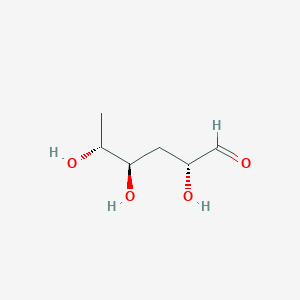

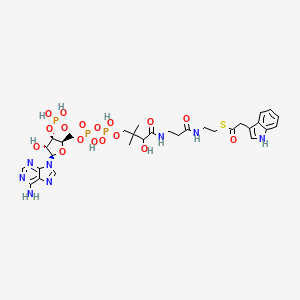
![(4R,4aR,7S,7aR,12bS)-7-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol](/img/structure/B1233380.png)
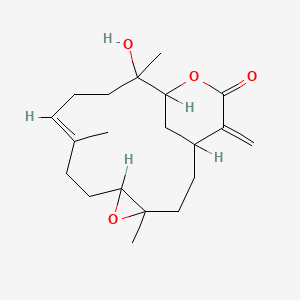
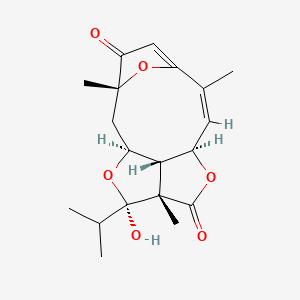
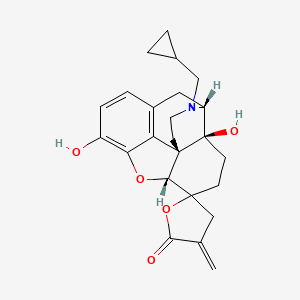

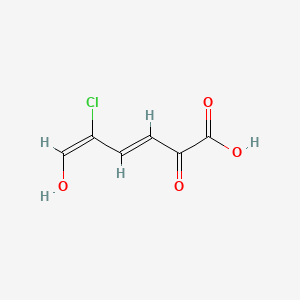
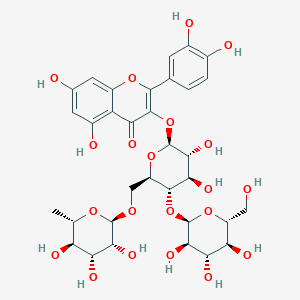
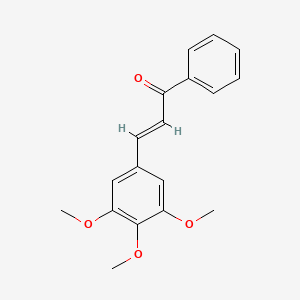
![1-ethyl-6-methyl-3-[(E)-2-phenylethenyl]pyrimido[5,4-e][1,2,4]triazine-5,7-dione](/img/structure/B1233391.png)
